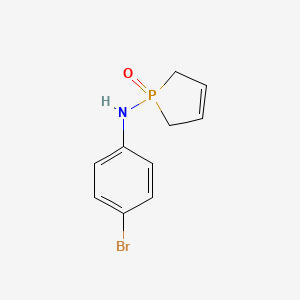

1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide” is a chemical compound with the molecular formula C10H12BrOP . It is a phospholane derivative, which is a class of cyclic organic compounds .

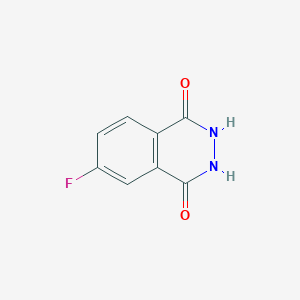

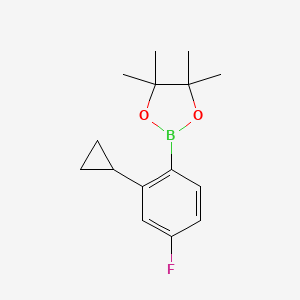

Molecular Structure Analysis

The molecular structure of “1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide” consists of a phospholane ring with a bromophenyl group and an amino group attached . The compound has an average mass of 259.079 Da and a monoisotopic mass of 257.980896 Da .Physical And Chemical Properties Analysis

The compound “1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide” has a density of 1.5±0.1 g/cm3, a boiling point of 399.9±34.0 °C at 760 mmHg, and a flash point of 195.6±25.7 °C . It has one freely rotating bond and accepts one hydrogen bond .Aplicaciones Científicas De Investigación

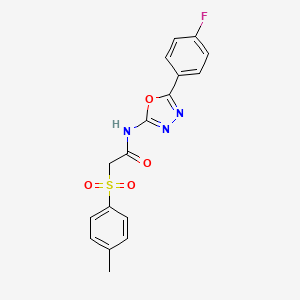

- Some derivatives of 1,3,4-oxadiazoles exhibit antibacterial properties. These compounds could potentially be used in the development of new antibiotics or antimicrobial agents .

- Certain 1,3,4-oxadiazole derivatives have demonstrated antiviral activity. Researchers are investigating their effectiveness against viral infections .

- Studies suggest that specific oxadiazole-based compounds may have blood pressure-lowering effects. Further research could explore their potential as antihypertensive agents .

- Oxadiazole derivatives have shown antifungal activity. Investigating their efficacy against fungal pathogens could lead to novel antifungal drugs .

- Some 1,3,4-oxadiazole compounds exhibit anticancer and antineoplastic properties. Researchers are exploring their potential as cancer therapeutics .

- Oxadiazole-based compounds can act as plant protection agents. Their herbicidal, insecticidal, and fungicidal activities make them valuable in modern agriculture .

Antibacterial Activity

Antiviral Potential

Blood Pressure Regulation

Antifungal Properties

Anticancer and Antineoplastic Effects

Plant Protection Agents

Direcciones Futuras

While specific future directions for “1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide” are not mentioned in the sources I found, similar compounds have shown potential in various fields. For instance, 1,2,3-triazole-fused pyrazines and pyridazines have shown potential in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It’s worth noting that the compound might undergo a series of reactions involving copper-catalyzed coupling, similar to the ullmann reaction . The active species in this reaction is a copper (I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of biological effects .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory effects .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrNOP/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h1-6H,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUIOAJYZPTYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)